molecular formula C12H12ClN B3031703 4-Chloro-8-ethyl-2-methylquinoline CAS No. 63136-24-3

4-Chloro-8-ethyl-2-methylquinoline

Cat. No.: B3031703
CAS No.: 63136-24-3
M. Wt: 205.68 g/mol
InChI Key: LKUTYUVKHODNGG-UHFFFAOYSA-N
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Description

4-Chloro-8-ethyl-2-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with chlorine, ethyl, and methyl substituents at positions 4, 8, and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-ethyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or sulfuric acid .

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid . This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Mechanism of Action

The mechanism of action of 4-Chloro-8-ethyl-2-methylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-ethyl-2-methylquinoline is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of chlorine, ethyl, and methyl groups can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-chloro-8-ethyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-5-4-6-10-11(13)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUTYUVKHODNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489634
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-24-3
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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